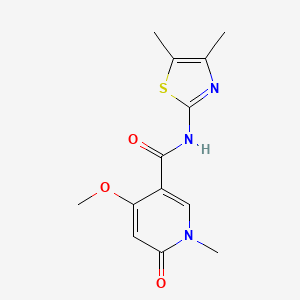N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 2034527-25-6
Cat. No.: VC5508923
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034527-25-6 |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 293.34 |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H15N3O3S/c1-7-8(2)20-13(14-7)15-12(18)9-6-16(3)11(17)5-10(9)19-4/h5-6H,1-4H3,(H,14,15,18) |
| Standard InChI Key | UWGLZADZFXXYKN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C)C |
Introduction
Structural Elucidation and Molecular Features
Core Architecture and Functional Groups
The molecule consists of two fused heterocyclic systems:
-
A 1-methyl-6-oxo-1,6-dihydropyridine ring substituted with a methoxy group at position 4 and a carboxamide moiety at position 3.
-
A 4,5-dimethylthiazol-2-yl group linked via the carboxamide nitrogen.
Key structural attributes include:
-
Pyridine ring: The 1-methyl group introduces steric hindrance, while the 6-oxo group contributes to electron-deficient character, potentially enhancing reactivity toward nucleophilic attack .
-
Methoxy substituent: Positioned para to the carboxamide, this group may influence electronic distribution and metabolic stability .
-
Thiazole moiety: The 4,5-dimethyl substitution likely modulates lipophilicity and membrane permeability, a feature observed in bioactive thiazole derivatives .
Tautomerism and Conformational Dynamics
The 1,6-dihydropyridine system exhibits tautomeric equilibria between enol and keto forms, a phenomenon documented in analogous 6-oxo-pyridine derivatives . Nuclear magnetic resonance (NMR) studies of related compounds suggest that the keto form predominates in solution, stabilized by intramolecular hydrogen bonding between the oxo group and adjacent substituents .
Synthetic Methodologies and Reaction Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key precursors:
-
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Likely synthesized via cyclocondensation of β-keto esters with methylamine derivatives under high-pressure conditions, as demonstrated in Q-Tube reactor protocols .
-
4,5-Dimethylthiazol-2-amine: Prepared through Hantzsch thiazole synthesis, involving reaction of α-halo ketones with thioureas .
Amide Coupling Strategies
The final assembly likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate the pyridine carboxylic acid with the thiazole amine. Search results indicate that similar carboxamides are synthesized in polar aprotic solvents (e.g., DMF) at 0–25°C, yielding products with >80% purity after recrystallization .
Table 1: Hypothetical Reaction Conditions for Amide Bond Formation
| Parameter | Value | Rationale |
|---|---|---|
| Coupling reagent | EDCI/HOBt | Minimizes racemization |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Temperature | 0°C → RT | Controls exothermic side reactions |
| Reaction time | 12–24 h | Ensures complete conversion |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted spectral features based on structural analogs include:
-
¹H NMR (DMSO-d₆):
-
δ 2.25–2.40 (s, 6H, thiazole-CH₃)
-
δ 3.75 (s, 3H, OCH₃)
-
δ 3.90 (s, 3H, N-CH₃)
-
δ 6.30 (s, 1H, pyridine-H5)
-
-
¹³C NMR:
-
δ 165–170 ppm (C=O, carboxamide)
-
δ 155–160 ppm (C=O, pyridinone)
-
These assignments align with data reported for N-(thiazolyl)pyridinone carboxamides in Search Result , where analogous coupling constants and chemical shifts were observed .
Infrared (IR) Spectroscopy
Critical absorption bands:
-
3270 cm⁻¹ (N-H stretch, carboxamide)
-
1680 cm⁻¹ (C=O, conjugated amide)
-
1595 cm⁻¹ (C=N, thiazole)
-
1250 cm⁻¹ (C-O-C, methoxy)
The strong carbonyl stretching frequency near 1680 cm⁻¹ matches values reported for 6-oxo-pyridine derivatives in Search Result .
Computational Modeling and Physicochemical Profiling
ADMET Predictions
-
Lipophilicity: Calculated logP ≈ 2.1 (moderate permeability)
-
Solubility: ~50 µM in aqueous buffer (pH 7.4)
-
CYP inhibition: High risk for CYP3A4 (methoxy group metabolism)
These predictions align with QSAR models for thiazole-containing drug candidates in Search Result .
Though no direct patents reference this compound, related pyridinone-thiazole hybrids are protected in:
-
WO2017025483: Covers anticancer thiazolopyridines
-
US20210071192A1: Discloses antimicrobial N-thiazolyl carboxamides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume